Mastoparan B
Overview
Description
Mastoparan B is a biologically active peptide found in the venom of the black-bellied hornet, Vespa basalis. This compound is part of the mastoparan family, which consists of linear cationic α-helical peptides. This compound is known for its wide range of biological activities, including antimicrobial, hemolytic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mastoparan B can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression system, such as Escherichia coli. The peptide is then expressed, harvested, and purified using techniques like affinity chromatography and HPLC .
Chemical Reactions Analysis
Types of Reactions: Mastoparan B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, affecting its biological activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues in this compound can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with distinct biological activities .
Scientific Research Applications
Mastoparan B has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide synthesis techniques.
Biology: Investigated for its role in cell signaling, particularly in mast cell degranulation and G protein activation.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
Mastoparan B exerts its effects primarily through interaction with cell membranes and activation of G proteins. It promotes the degranulation of mast cells by stimulating the GTPase activity of G protein subunits, leading to the release of histamine and other mediators. Additionally, this compound activates phospholipase A2, C, and D, which play roles in signal transduction and lipid metabolism .
Comparison with Similar Compounds
Mastoparan B can be compared with other mastoparans and similar peptides:
Mastoparan-L: Another peptide from the mastoparan family, known for its ability to activate G proteins and induce mast cell degranulation.
Parapolybia-MP: Exhibits high antimicrobial activity with low hemolytic activity, making it a promising candidate for therapeutic applications.
Dominulin A and B: These peptides have high antimicrobial activity and low hemolytic activity, similar to this compound.
Uniqueness: this compound is unique due to its potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as its ability to induce mast cell degranulation and activate multiple phospholipases .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFBOCKFBVQQKB-LTKSBDBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H138N20O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160142 | |
Record name | Mastoparan B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1612.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137354-65-5 | |
Record name | Mastoparan B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137354655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mastoparan B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.